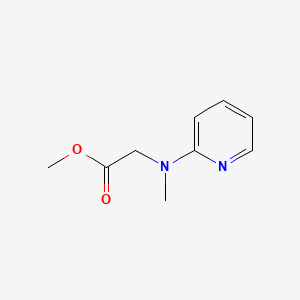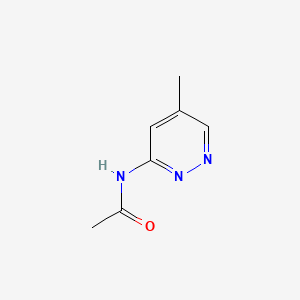
4-(1-carbaMoylcyclopropyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Carbamoylcyclopropyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and a carbamoylcyclopropyl group, making it a unique and valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-carbamoylcyclopropyl)phenylboronic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid reagent.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through borylation reactions, such as the Miyaura borylation, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Carbamoylcyclopropyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents, halogenating agents, and sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Carbamoylcyclopropyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug delivery agents.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1-carbamoylcyclopropyl)phenylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Carboxycyclopropyl)phenylboronic acid: Similar structure but with a carboxyl group instead of a carbamoyl group.
4-(trans-2-Carboxyvinyl)phenylboronic acid: Features a carboxyvinyl group instead of a carbamoylcyclopropyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a carbamoylcyclopropyl group.
Uniqueness
4-(1-Carbamoylcyclopropyl)phenylboronic acid is unique due to the presence of both a carbamoyl group and a cyclopropyl group, which impart distinct reactivity and properties compared to other boronic acids. This combination of functional groups makes it a valuable reagent in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
1228183-00-3 |
|---|---|
Molekularformel |
C10H12BNO3 |
Molekulargewicht |
205.02 |
IUPAC-Name |
[4-(1-carbamoylcyclopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H2,12,13) |
InChI-Schlüssel |
VZEFNGNTEMKXDH-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)N)(O)O |
Synonyme |
4-(1-carbaMoylcyclopropyl)phenylboronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


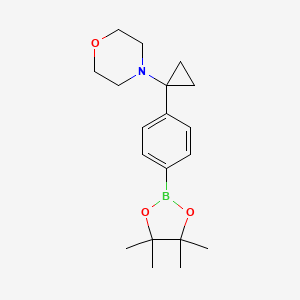
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
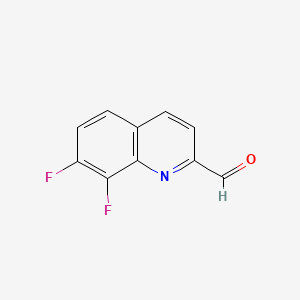
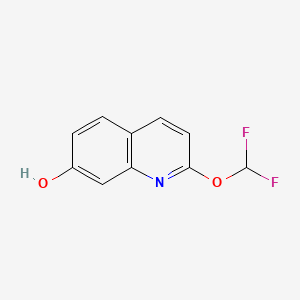
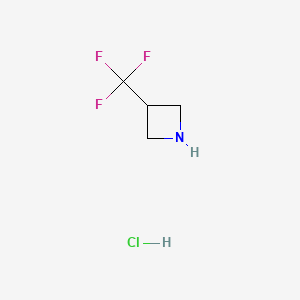

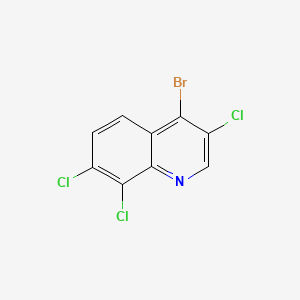
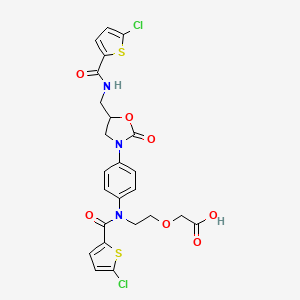
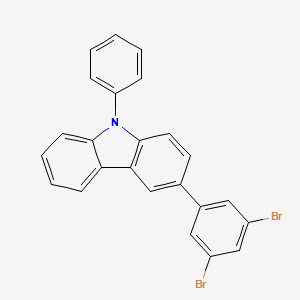
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B580596.png)
